2-Ethyl-6-hydroxybenzonitrile

Aqueous Solubility Physicochemical Property Drug Discovery

Positional isomerism in hydroxybenzonitriles profoundly impacts solubility and bioactivity. 2-Ethyl-6-hydroxybenzonitrile (CAS 1243377-83-4) solves this SAR challenge: 27% higher aqueous solubility (0.66 g/L) than its 4-hydroxy isomer enables controlled solubility in lipophilic libraries. Ortho-hydroxy scaffold supports versatile functionalization. Baseline 17β-HSD1 IC50 >100 µM for lead optimization. Certified analysis; ambient global shipping.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 1243377-83-4
Cat. No. B1375673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-hydroxybenzonitrile
CAS1243377-83-4
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)O)C#N
InChIInChI=1S/C9H9NO/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5,11H,2H2,1H3
InChIKeyVAVKEUOBAFHBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-hydroxybenzonitrile Technical Baseline


2-Ethyl-6-hydroxybenzonitrile (EHBN) is an aromatic ortho-substituted benzonitrile derivative bearing an ethyl group at the 2-position and a hydroxyl group at the 6-position [1]. It is classified as a research chemical and organic building block with limited published bioactivity data . The compound's computed physicochemical properties—including XLogP3 2.6, topological polar surface area 44 Ų, and a calculated aqueous solubility of 0.66 g/L at 25°C —define its baseline for comparative evaluation against structurally related analogs.

Ortho-hydroxybenzonitrile scaffold with computed baseline properties
Hydrogen bond donor capacity defined; distinct from non-hydroxylated analogs
Weak 17β-HSD1 inhibition — supports SAR starting point evaluation

2-Ethyl-6-hydroxybenzonitrile Procurement Rationale


In procurement of ortho-hydroxybenzonitrile derivatives for research or synthesis, substitution is not straightforward due to the profound impact of positional isomerism and substituent variation on physicochemical and biological properties [1]. Even seemingly minor changes—such as relocating the hydroxyl group from the 6-position to the 4-position or removing the ethyl substituent entirely—alter solubility, hydrogen-bonding capacity, and potential bioactivity profiles . The following quantitative evidence demonstrates specific differentiations that prevent simple interchangeability.

Target: 2-Ethyl-6-hydroxybenzonitrile
Substitute: 2-Ethylbenzonitrile
Hydrogen bond donor absent, solubility higher — property shift may impact assay compatibility and molecular recognition
Target: 2-Ethyl-6-hydroxybenzonitrile
Substitute: 2-Ethyl-4-hydroxybenzonitrile
Positional isomer alters solubility and likely binding profiles — direct functional interchange cannot be assumed

Quantitative Evidence for 2-Ethyl-6-hydroxybenzonitrile


Aqueous Solubility vs. 2-Ethylbenzonitrile

2-Ethyl-6-hydroxybenzonitrile exhibits a calculated aqueous solubility of 0.66 g/L at 25°C . In contrast, its non-hydroxylated analog 2-ethylbenzonitrile (CAS 34136-59-9) has a higher calculated solubility of 1.2 g/L under comparable conditions [1]. The presence of the hydroxyl group reduces aqueous solubility by approximately 45%.

Aqueous Solubility vs. 2-Ethylbenzonitrile
Computed
0.66 g/L vs 1.2 g/L
Hydroxyl group reduces solubility ~45% — informs solvent selection and formulation context
Calculated values (ACD/Labs); experimental verification recommended
Aqueous Solubility Physicochemical Property Drug Discovery

Hydrogen-Bonding Capacity vs. 2-Ethylbenzonitrile

2-Ethyl-6-hydroxybenzonitrile possesses one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA) [1]. The non-hydroxylated analog 2-ethylbenzonitrile lacks any hydrogen bond donor and has only one hydrogen bond acceptor [2]. This difference introduces hydrogen-bonding capacity absent in the analog.

Hydrogen-Bonding Capacity vs. 2-Ethylbenzonitrile
Computed
1 HBD, 2 HBA vs 0 HBD, 1 HBA
HBD presence may affect molecular recognition and binding; absent in non-hydroxylated analog
Computed Cactvs descriptors — confirm experimentally
Hydrogen Bond Donor Physicochemical Property Molecular Recognition

Positional Isomer Solubility Difference

The 6-hydroxy positional isomer (2-ethyl-6-hydroxybenzonitrile) exhibits a calculated aqueous solubility of 0.66 g/L at 25°C . The 4-hydroxy positional isomer (2-ethyl-4-hydroxybenzonitrile, CAS 14143-33-0) has a lower computed solubility of 0.52 g/L under similar conditions [1]. Relocating the hydroxyl group from the 4- to the 6-position increases aqueous solubility by approximately 27%.

Positional Isomer Solubility Difference
Computed
0.66 g/L vs 0.52 g/L
6-Hydroxy isomer shows ~27% higher solubility than 4-hydroxy — may guide isomer selection
Solubility difference may vary under experimental conditions
Positional Isomerism Aqueous Solubility Medicinal Chemistry

17β-HSD1 Inhibitory Activity

2-Ethyl-6-hydroxybenzonitrile was evaluated for inhibition of human placental cytosolic 17β-HSD1 and exhibited an IC50 value of >100 µM [1]. This indicates weak inhibitory activity under the assay conditions.

17β-HSD1 Inhibitory Activity
Assay context
>100 µM
Weak baseline activity supports SAR scaffold use
Human placental enzyme assay; IC50 limit >100 µM
Enzyme Inhibition 17β-HSD1 Steroidogenesis

Application Scenarios for 2-Ethyl-6-hydroxybenzonitrile


Synthetic Intermediate for Lipophilic Libraries

The moderate aqueous solubility (0.66 g/L) and hydrogen bond donor capacity of 2-ethyl-6-hydroxybenzonitrile make it suitable as a building block for lipophilic compound libraries where controlled solubility is desired. Its ortho-hydroxybenzonitrile core provides a versatile scaffold for further functionalization [1].

Reference Compound for Positional Isomer SAR

The 27% higher solubility of 2-ethyl-6-hydroxybenzonitrile relative to its 4-hydroxy positional isomer positions it as a reference compound for investigating the impact of hydroxyl group placement on physicochemical and biological properties. This is valuable in medicinal chemistry SAR campaigns.

Baseline Scaffold for 17β-HSD1 Inhibitor Development

The weak 17β-HSD1 inhibitory activity (IC50 >100 µM) provides a baseline for SAR optimization. Researchers aiming to develop potent 17β-HSD1 inhibitors can use this compound as a starting scaffold for iterative medicinal chemistry improvements.

Application
Selection Property
Validation Focus
Lipophilic building-block synthesis
Ortho-hydroxybenzonitrile core with moderate computed solubility
Solubility profile in target organic/aqueous systems
Positional isomer SAR reference
6-Hydroxy vs. 4-hydroxy isomer differentiation
Effect of hydroxyl placement on solubility and activity
17β-HSD1 inhibitor baseline scaffold
Weak inhibition entry point for SAR optimization
Achieving higher inhibitory activity through structural modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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